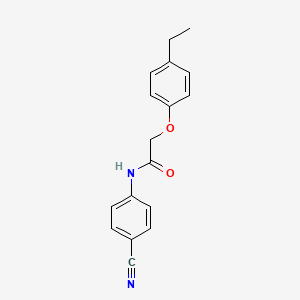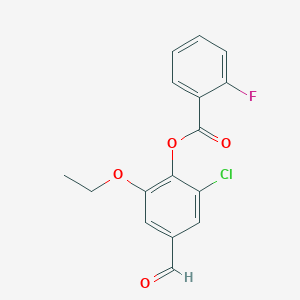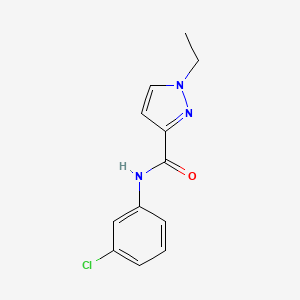
4-chloro-N-(2,3,4-trifluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3,4-trifluorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to investigate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and apoptosis.
作用機序
4-chloro-N-(2,3,4-trifluorophenyl)benzamide acts as a competitive inhibitor of JAK2, a member of the JAK family of tyrosine kinases. JAK2 is a key mediator of the JAK/STAT signaling pathway and is involved in the activation of STAT proteins. By inhibiting JAK2, 4-chloro-N-(2,3,4-trifluorophenyl)benzamide prevents the activation of STAT proteins and downstream signaling events.
Biochemical and physiological effects:
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-N-(2,3,4-trifluorophenyl)benzamide can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the cytotoxic effects of chemotherapeutic agents. In vivo studies have shown that 4-chloro-N-(2,3,4-trifluorophenyl)benzamide can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for JAK2. It can be used in a variety of cell types and is compatible with a range of experimental techniques, including Western blotting, immunoprecipitation, and flow cytometry.
However, there are also some limitations to the use of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, its efficacy can be affected by factors such as cell type, concentration, and duration of treatment.
将来の方向性
There are several future directions for the use of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide in scientific research. One area of interest is the development of more potent and specific inhibitors of JAK2. Another area of research is the investigation of the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, there is also interest in exploring the potential of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide as a therapeutic agent for the treatment of these diseases.
合成法
4-chloro-N-(2,3,4-trifluorophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,3,5,6-tetrafluorobenzoic acid with thionyl chloride and then with 2-amino-3,4,5-trifluorobenzene. The resulting intermediate is then reacted with acetic anhydride to yield 4-chloro-N-(2,3,4-trifluorophenyl)benzamide.
科学的研究の応用
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
4-chloro-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-3-1-7(2-4-8)13(19)18-10-6-5-9(15)11(16)12(10)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRQRXADIUFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)
![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)
